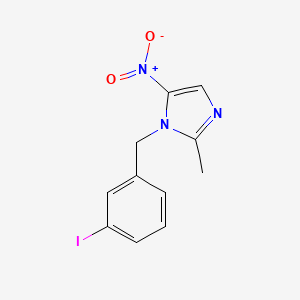![molecular formula C15H16N2O3 B5873540 N'-[1-(2,5-dimethyl-3-furyl)ethylidene]-3-hydroxybenzohydrazide](/img/structure/B5873540.png)
N'-[1-(2,5-dimethyl-3-furyl)ethylidene]-3-hydroxybenzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[1-(2,5-dimethyl-3-furyl)ethylidene]-3-hydroxybenzohydrazide, also known as DMFH, is a compound that has gained attention in recent years due to its potential in scientific research. DMFH has been found to have various biochemical and physiological effects, making it a promising candidate for further study. In
Wirkmechanismus
The mechanism of action of N'-[1-(2,5-dimethyl-3-furyl)ethylidene]-3-hydroxybenzohydrazide is not yet fully understood. However, it has been suggested that N'-[1-(2,5-dimethyl-3-furyl)ethylidene]-3-hydroxybenzohydrazide may inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. N'-[1-(2,5-dimethyl-3-furyl)ethylidene]-3-hydroxybenzohydrazide may also inhibit the activity of certain enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
N'-[1-(2,5-dimethyl-3-furyl)ethylidene]-3-hydroxybenzohydrazide has been found to have various biochemical and physiological effects. In vitro studies have shown that N'-[1-(2,5-dimethyl-3-furyl)ethylidene]-3-hydroxybenzohydrazide can inhibit the growth of cancer cells, reduce inflammation, and scavenge free radicals. In vivo studies have shown that N'-[1-(2,5-dimethyl-3-furyl)ethylidene]-3-hydroxybenzohydrazide can reduce tumor growth and improve survival rates in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N'-[1-(2,5-dimethyl-3-furyl)ethylidene]-3-hydroxybenzohydrazide in lab experiments is its relatively low cost and easy synthesis method. Additionally, N'-[1-(2,5-dimethyl-3-furyl)ethylidene]-3-hydroxybenzohydrazide has been found to have low toxicity in animal studies. However, one limitation of using N'-[1-(2,5-dimethyl-3-furyl)ethylidene]-3-hydroxybenzohydrazide in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for research on N'-[1-(2,5-dimethyl-3-furyl)ethylidene]-3-hydroxybenzohydrazide. One direction is to further investigate its mechanism of action and identify specific targets for its anti-cancer activity. Another direction is to explore its potential in combination therapy with other anti-cancer drugs. Additionally, N'-[1-(2,5-dimethyl-3-furyl)ethylidene]-3-hydroxybenzohydrazide's anti-inflammatory and anti-oxidant effects suggest potential for the treatment of other diseases, such as neurodegenerative disorders and cardiovascular disease.
Synthesemethoden
N'-[1-(2,5-dimethyl-3-furyl)ethylidene]-3-hydroxybenzohydrazide can be synthesized through a condensation reaction between 2,5-dimethylfuran-3-carboxaldehyde and 3-hydroxybenzohydrazide in the presence of an acid catalyst. The reaction yields N'-[1-(2,5-dimethyl-3-furyl)ethylidene]-3-hydroxybenzohydrazide as a yellow solid with a melting point of 186-190°C.
Wissenschaftliche Forschungsanwendungen
N'-[1-(2,5-dimethyl-3-furyl)ethylidene]-3-hydroxybenzohydrazide has been found to have potential in various scientific research fields, including medicinal chemistry, drug discovery, and cancer research. N'-[1-(2,5-dimethyl-3-furyl)ethylidene]-3-hydroxybenzohydrazide has been shown to have anti-cancer properties, inhibiting the growth of cancer cells in vitro and in vivo. Additionally, N'-[1-(2,5-dimethyl-3-furyl)ethylidene]-3-hydroxybenzohydrazide has been found to have anti-inflammatory and anti-oxidant effects, making it a potential candidate for the treatment of various diseases.
Eigenschaften
IUPAC Name |
N-[(E)-1-(2,5-dimethylfuran-3-yl)ethylideneamino]-3-hydroxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-9-7-14(11(3)20-9)10(2)16-17-15(19)12-5-4-6-13(18)8-12/h4-8,18H,1-3H3,(H,17,19)/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COPNUYJMPMONLC-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=NNC(=O)C2=CC(=CC=C2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(O1)C)/C(=N/NC(=O)C2=CC(=CC=C2)O)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-2-naphthylacetamide](/img/structure/B5873497.png)




![6-{[(5-chloro-1,3-benzoxazol-2-yl)thio]methyl}-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B5873550.png)
![N-[5-(2-cyclohexylethyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5873557.png)

![N-[2-(3-chlorophenyl)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B5873572.png)

![9-allyl-2-(4-nitrophenyl)-9H-imidazo[1,2-a]benzimidazole](/img/structure/B5873578.png)
![N-[2-(butyrylamino)phenyl]-3-chlorobenzamide](/img/structure/B5873582.png)